

Application Notes and Protocols for Lenalidomide-C4-NH2 Hydrochloride

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Compound of Interest

Compound Name: *Lenalidomide-C4-NH2
hydrochloride*

Cat. No.: *B8085341*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and application of **Lenalidomide-C4-NH2 hydrochloride**. Adherence to these protocols is crucial for ensuring the compound's stability, obtaining reliable experimental results, and maintaining laboratory safety.

Compound Information

Parameter	Value	Source
Product Name	Lenalidomide-C4-NH2 hydrochloride	MedChemExpress
Synonyms	Cereblon ligand 1 hydrochloride	MedChemExpress
CAS Number	2435715-90-3	MedChemExpress
Molecular Formula	C ₁₇ H ₂₃ ClN ₄ O ₃	N/A
Molecular Weight	382.84 g/mol	N/A

Storage and Stability

Proper storage is critical to maintain the integrity and activity of **Lenalidomide-C4-NH2 hydrochloride**.

Storage Condition	Temperature	Duration	Notes
Solid Form	4°C	Long-term	Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight. [1]
Stock Solution	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture. [2] [3]
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles. Seal tightly and protect from moisture. [2] [3]

Handling and Safety

Lenalidomide-C4-NH2 hydrochloride is a potent chemical and should be handled with care. The following are general safety precautions. Always refer to the specific Safety Data Sheet (SDS) for comprehensive information.[\[1\]](#)

3.1. Personal Protective Equipment (PPE)

- **Gloves:** Wear appropriate protective gloves.
- **Eye Protection:** Use safety goggles with side-shields.
- **Lab Coat:** A lab coat or impervious clothing should be worn.

- Respiratory Protection: Use a suitable respirator, especially when handling the powder form to avoid dust formation.[\[1\]](#)

3.2. Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.[\[1\]](#)
- Ensure an eyewash station and safety shower are readily accessible.[\[1\]](#)

3.3. First Aid Measures

- If on Skin: Wash with plenty of soap and water.[\[1\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[1\]](#)
- If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[\[1\]](#)
- If Swallowed: Rinse mouth. Do not induce vomiting. Seek medical attention.[\[1\]](#)

3.4. Spill Management

- Avoid dust formation.
- Use personal protective equipment.
- For solutions, absorb with an inert material (e.g., vermiculite, sand).
- Collect spilled material into a suitable, closed container for disposal.
- Clean the spill area thoroughly.

Experimental Protocols

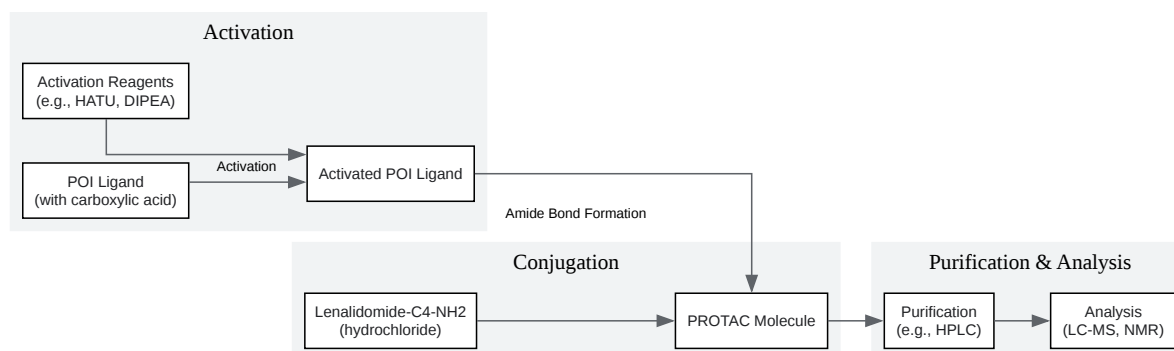
Lenalidomide-C4-NH2 hydrochloride is a derivative of Lenalidomide and serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).

4.1. Preparation of Stock Solutions

- Objective: To prepare a concentrated stock solution for use in various experiments.
- Materials:
 - **Lenalidomide-C4-NH2 hydrochloride** powder
 - Anhydrous DMSO
 - Sterile, conical tubes
- Protocol:
 - Equilibrate the **Lenalidomide-C4-NH2 hydrochloride** vial to room temperature before opening.
 - Weigh the desired amount of the compound in a sterile tube.
 - Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
 - Vortex or sonicate gently until the compound is fully dissolved.
 - Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[\[2\]](#)[\[3\]](#)

4.2. PROTAC Synthesis (General Protocol)

- Objective: To synthesize a PROTAC by conjugating a ligand for a protein of interest (POI) to **Lenalidomide-C4-NH2 hydrochloride**.
- Workflow:



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Caption: Workflow for PROTAC synthesis using **Lenalidomide-C4-NH2 hydrochloride**.

- Protocol:
 - Dissolve the POI ligand containing a carboxylic acid in an appropriate anhydrous solvent (e.g., DMF or DCM).
 - Add coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
 - In a separate vial, dissolve **Lenalidomide-C4-NH2 hydrochloride** and add it to the activated POI ligand mixture.
 - Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS.
 - Once the reaction is complete, quench the reaction and purify the resulting PROTAC using techniques like preparative HPLC.

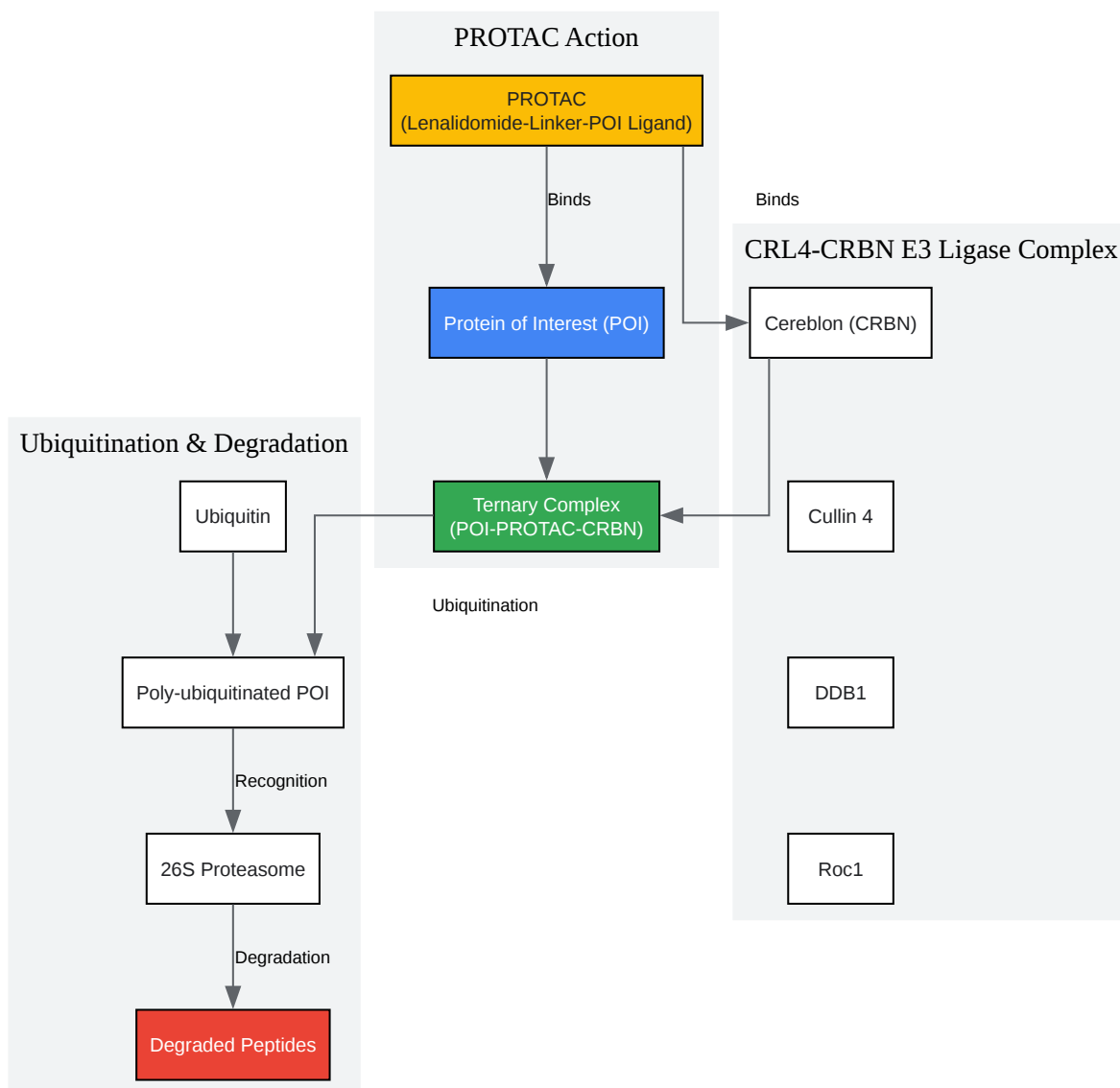
- Confirm the identity and purity of the final PROTAC product using high-resolution mass spectrometry and NMR.

4.3. Western Blot for Target Protein Degradation

- Objective: To determine the efficacy of a PROTAC in degrading the target protein.
- Protocol:
 - Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
 - Treat the cells with varying concentrations of the synthesized PROTAC. Include a vehicle control (e.g., DMSO).
 - Incubate the cells for a desired period (e.g., 4, 8, 12, or 24 hours).
 - Lyse the cells and collect the protein lysates.
 - Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
 - Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
 - Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β -actin).
 - Incubate with an appropriate HRP-conjugated secondary antibody.
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
 - Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

Mechanism of Action: Cereblon-Mediated Protein Degradation

Lenalidomide and its derivatives function as "molecular glues" that modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. When incorporated into a PROTAC, the Lenalidomide moiety recruits CRBN, bringing it into close proximity with a target protein of interest (POI). This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.



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Caption: Lenalidomide-based PROTAC mechanism of action.

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